molecular formula C24H24N8O B12694549 (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-69-0

(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Cat. No.: B12694549
CAS No.: 168152-69-0
M. Wt: 440.5 g/mol
InChI Key: NPHGXKIEIPZVQH-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the ethyl, propyl, and biphenyl-tetrazole substituents. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Purification methods like crystallization, chromatography, and recrystallization are commonly used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, or other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- include other triazolopyrimidines and biphenyl derivatives. Examples include:

  • (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol derivatives with different alkyl or aryl substituents.
  • Biphenyl-tetrazole compounds with varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

168152-69-0

Molecular Formula

C24H24N8O

Molecular Weight

440.5 g/mol

IUPAC Name

2-ethyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)32-24(25-20)26-21(4-2)29-32)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29)(H,27,28,30,31)

InChI Key

NPHGXKIEIPZVQH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=C(N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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